Cas no 89-86-1 (2,4-Dihydroxybenzoic acid)

2,4-Dihydroxybenzoic acid is a versatile compound that offers excellent solubility in aqueous solutions and high reactivity towards electrophilic aromatic substitution reactions. Its unique properties enable its use as an intermediate in the synthesis of various pharmaceuticals and dyes, providing a valuable building block for organic chemistry applications.
2,4-Dihydroxybenzoic acid structure
2,4-Dihydroxybenzoic acid structure
Product Name:2,4-Dihydroxybenzoic acid
CAS No:89-86-1
MF:C7H6O4
MW:154.120142459869
MDL:MFCD00002451
CID:34532
PubChem ID:1491
Update Time:2025-08-18

2,4-Dihydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dihydroxybenzoic acid
    • 4-Hydroxysalicylic acid
    • beta-Resorcylic Acid
    • BETA RESORCYLIC ACID
    • β-Resorcylic acid
    • 2.4-Dihydroxybenzoicacid
    • RESORCYLIC ACID, BETA-(RG)
    • 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE
    • 2,4-Dihydroxybenzene carboxylic acid
    • 2,4-dihydroxy-benzoic acid
    • 4-Carboxyresorcinol
    • 4-Hydroxysalicylic acid
    • Benzoic acid,2,4-dihydroxy
    • BRA
    • b-resorcylic acid
    • p-Hydroxysalicylic acid
    • resorcylic acid
    • 2,4-二羟基苯甲酸
    • 2,4-Dihydroxybenzoic acid (ACI)
    • β-Resorcylic acid (8CI)
    • Coupler 320
    • NSC 13564
    • NSC 4740
    • β-Resorcinolic acid
    • MLS001055408
    • SMR001227190
    • 2,4-Dihydroxybenzoic acid; Benzoic acid,2,4-dihydroxy; 4-hydroxysalicylic acid;
    • MDL: MFCD00002451
    • Inchi: 1S/C7H6O4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11)
    • InChI Key: UIAFKZKHHVMJGS-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=CC(O)=CC=1)O
    • BRN: 1946213

Computed Properties

  • Exact Mass: 154.02700
  • Monoisotopic Mass: 154.026609
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.8
  • Surface Charge: 0
  • Tautomer Count: 12
  • XLogP3: nothing

Experimental Properties

  • Color/Form: White acicular crystals
  • Density: 1.3725 (rough estimate)
  • Melting Point: 208-211 °C (dec.) (lit.)
  • Boiling Point: 237.46°C (rough estimate)
  • Flash Point: 200 °C
  • Refractive Index: 1.6710 (estimate)
  • Solubility: 8g/l
  • Water Partition Coefficient: 8 g/L (20 ºC)
  • PSA: 77.76000
  • LogP: 0.79600
  • Solubility: Soluble in ethanol, ether and hot water.
  • Sensitiveness: Sensitive to light
  • Merck: 8157
  • FEMA: 3798 | 2,4-DIHYDROXYBENZOIC ACID
  • pka: 3.11, 8.55, 14.0(at 25℃)

2,4-Dihydroxybenzoic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • RTECS:VH3708050
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

2,4-Dihydroxybenzoic acid Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

2,4-Dihydroxybenzoic acid Pricemore >>

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2,4-Dihydroxybenzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  24 h, 0.2 MPa, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Kolbe-Schmitt type reaction under ambient conditions mediated by an organic base
Sadamitsu, Yuta; Okumura, Akira; Saito, Kodai; Yamada, Tohru, Chemical Communications (Cambridge, 2019, 55(66), 9837-9840

Production Method 2

Reaction Conditions
1.1 Reagents: tert-Butyl peroxide Catalysts: Copper bromide (CuBr2) Solvents: Acetonitrile ;  9.0 h, rt
Reference
Cu(II) bromide catalyzed oxidation of aldehydes and alcohols
Das, Rima; Chakraborty, Debashis, Applied Organometallic Chemistry, 2011, 25(6), 437-442

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Silver nitrate Solvents: Acetonitrile ;  rt → 50 °C; 1 h, 50 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Silver nitrate-catalyzed oxidation of aldehydes to carboxylic acids by H2O2
Chakraborty, Debashis; Gowda, Ravikumar R.; Malik, Payal, Tetrahedron Letters, 2009, 50(47), 6553-6556

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: 3-Methoxybutanol
Reference
Process for preparation of aromatic carboxylic acids by carboxylation of aromatic compounds in alkoxyalkanols as solvents
, European Patent Organization, , ,

Production Method 5

Reaction Conditions
Reference
Preparation of 2,4-dihydroxybenzoic acid
, Germany, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) ;  25 °C
Reference
Isothermic adsorption of morin onto the reducible mesoporous manganese oxide materials surface
Ilunga, Ali K.; et al, Applied Catalysis, 2018, 224, 928-939

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt oxide (Co3O4) ,  Lithium ;  3 min, rt
Reference
Effect of alkali and alkaline earth metal dopants on catalytic activity of mesoporous cobalt oxide evaluated using a model reaction
Bingwa, Ndzondelelo; et al, Applied Catalysis, 2018, 555, 189-195

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Carbon Solvents: Water ;  rt; 60 min, rt
Reference
A promising catalyst for exclusive para hydroxylation of substituted aromatic hydrocarbons under UV light
Das, Vijay Kumar; Gogoi, Satyabrat; Choudary, Boyapati Manoranjan; Karak, Niranjan, Green Chemistry, 2017, 19(18), 4278-4283

Production Method 9

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Water ;  cooled; 323 K; 24 h, 323 K
Reference
Kinetics of the oxidation of salicyclic acids by quinolinium dichromate
Suante, H.; Chongthu, L.; Lalmalsawmi, H.; Mahanti, M. K., Oxidation Communications, 2005, 28(3), 681-688

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Acetic acid ,  Water ;  rt → 323 K; 24 h, 323 K
Reference
Kinetics and mechanism of the oxidation of substituted benzoic acids by quinolinium dichromate
Suante, H.; Siamkhanthang, N.; Lalnundanga; Mahanti, M. K., Oxidation Communications, 2005, 28(1), 99-107

Production Method 11

Reaction Conditions
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  28 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Metal-Free Dehomologative Oxidation of Arylacetic Acids for the Synthesis of Aryl Carboxylic Acids
Kalmode, Hanuman P.; Vadagaonkar, Kamlesh S.; Shinde, Suresh L.; Chaskar, Atul C., Journal of Organic Chemistry, 2017, 82(7), 3781-3786

Production Method 12

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride Solvents: Carbon tetrachloride
1.2 Reagents: Ruthenium tetroxide Solvents: Carbon tetrachloride
Reference
Oxidation of aromatic substrates. Part VII. The selective oxidation of phenolic alkenes with ruthenium tetroxide
Ayres, David C.; Levy, Daniel P., Tetrahedron, 1986, 42(15), 4259-65

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Water Solvents: Water
Reference
New synthetic iodine-containing organic compounds. Synthesis of 3,4,5-triiodosalicylic acid
Piscopo, Eugenio; Diurno, Maria Vittoria; Cappello, Brunella; Cereti Mazza, Maria Teresa, Bollettino della Societa dei Naturalisti in Napoli, 1980, 88, 263-74

Production Method 14

Reaction Conditions
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform
Reference
Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilane
Younis, Y. M. H., International Journal of Chemistry (Calcutta, 2001, 11(2), 75-85

Production Method 15

Reaction Conditions
1.1 Reagents: Triethylamine ;  2 h, 100 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Organic Base-Mediated Carboxylation of (Hetero)aromatic Compounds Using Supercritical Carbon Dioxide (scCO2)
Chetty, Lloyd C. ; Kruger, Hendrik G. ; Arvidsson, Per I. ; Naicker, Tricia ; Govender, Thavendran, Synthesis, 2022, 54(21), 4827-4833

Production Method 16

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Long-chain phenols. Part 16. A novel synthesis of homologous orsellinic acids and their methyl ethers
Durrani, Aziz A.; Tyman, John H. P., Journal of the Chemical Society, 1980, (8), 1658-66

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  45 min, reflux
1.2 30 min, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Development of microwave assisted synthesis for common molecules
Bodhe, Megha M.; Rathi, Lalit G.; Mahajan, U. N.; Rokde, Vijayshri V., International Research Journal of Pharmacy, 2017, 8(1), 25-27

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  150 min, 1 bar, 50 °C
Reference
Conversion of carbon dioxide to resorcylic acid under ultrasonication by Kolbe-Schmitt reaction
Shanthi, B.; Palanivelu, K., Ultrasonics Sonochemistry, 2015, 27, 268-276

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: [[4,4′,4′′,4′′′-[(29H,31H-Phthalocyanine-C,C,C,2-tetrayl-κN29,κN30,κN31,κN32)tet… Solvents: Water ;  25 min, pH 10.5, 25 °C
Reference
The investigation of oxidative bleaching performance of peripherally Schiff base substituted tri-nuclear cobalt-phthalocyanine complexes
Sen, Pinar; et al, Inorganica Chimica Acta, 2017, 462, 30-39

2,4-Dihydroxybenzoic acid Raw materials

2,4-Dihydroxybenzoic acid Preparation Products

2,4-Dihydroxybenzoic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:89-86-1)2,4-Dihydroxybenzoic acid
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(CAS:89-86-1)2,4-Dihydroxybenzoic acid
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Amadis Chemical Company Limited
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(CAS:89-86-1)2,4-Dihydroxybenzoic acid
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Quantity:2.5kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:59
Price ($):163.0
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2,4-Dihydroxybenzoic acid Spectrogram

GC-MS EI-B
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
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Suzhou Senfeida Chemical Co., Ltd
(CAS:89-86-1)2,4-Dihydroxybenzoic acid
sfd10250
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:89-86-1)2,4-Dihydroxybenzoic acid
LE18392;LE25473566;LE1286
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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